1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide
Overview
Description
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, a phenoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Etherification: The phenoxy group is introduced by reacting the alkylated benzimidazole with 2-methylphenol in the presence of a strong base like sodium hydride.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with 3-chloropropan-2-ol, followed by the addition of iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Azide derivatives or alkylated products.
Scientific Research Applications
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity. The phenoxy group may interact with cell membranes, disrupting their integrity and leading to cell death. The propanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-chlorophenoxy)propan-2-ol;iodide: Similar structure but with a chlorine substituent instead of a methyl group.
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;iodide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the phenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(2-methylphenoxy)propan-2-ol;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2O2.HI/c1-14-8-4-7-11-19(14)23-13-16(22)12-21-15(2)20(3)17-9-5-6-10-18(17)21;/h4-11,16,22H,12-13H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYICKQUOFQSMCE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(=[N+](C3=CC=CC=C32)C)C)O.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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